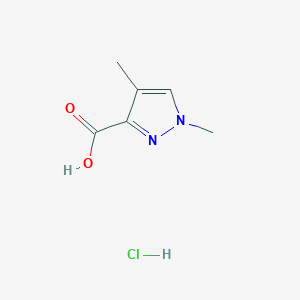
2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide, also known as ETPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative that has been synthesized and studied for its potential applications in various fields, including drug discovery, biochemistry, and molecular biology.
Applications De Recherche Scientifique
Bioinorganic Relevance
Some studies have highlighted the synthesis and characterization of metal complexes involving similar compounds, demonstrating their bioinorganic relevance. These complexes exhibit significant antimicrobial activities, which suggest potential applications in developing new antimicrobial agents (Singh, Das, & Dhakarey, 2009).
Synthesis Methodologies
Research has been conducted on improving the synthesis process for related compounds. For instance, an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide showcases the effects of reaction conditions on product yield, providing insights into optimizing synthesis techniques for related compounds (Dian, 2010).
Spectroscopic Studies and Thermal Analysis
Spectroscopic studies and thermal analysis of new metal complexes of related compounds have been carried out, indicating these compounds' structural characterization and anti-cancer evaluation potential. Such studies provide a foundation for exploring the therapeutic applications of these compounds (Rizk, Emara, & Mahmoud, 2021).
Antimicrobial Activities
The antimicrobial properties of related compounds have been extensively researched. These studies reveal the compounds' effectiveness against a variety of bacterial and fungal strains, underscoring their potential as antimicrobial agents. For example, acylthiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting a wide range of applications in combating microbial infections (Limban et al., 2011).
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-23-15-8-4-3-7-14(15)17(22)18-11-13(20)12-19-10-6-5-9-16(19)21/h3-10,13,20H,2,11-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMIKTREMSQJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2975715.png)


![(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2975722.png)

![5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile](/img/structure/B2975726.png)
![methyl 5-(((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2975728.png)


![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)
![4-[2-(Quinolin-2-yl)ethenyl]benzoic acid](/img/structure/B2975735.png)


